molecular formula C5H4N2O2S B215222 3-Nitropyridine-4-thiol

3-Nitropyridine-4-thiol

Cat. No. B215222
M. Wt: 156.16 g/mol
InChI Key: WWDZCQQUTFWNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitropyridine-4-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing heterocyclic compound that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3-Nitropyridine-4-thiol is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form stable adducts. Additionally, it has been shown to act as a reducing agent, reducing disulfide bonds and other oxidized species.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Nitropyridine-4-thiol are not well understood. However, it has been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Nitropyridine-4-thiol in lab experiments include its high yield and purity, its unique properties, and its potential applications in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 3-Nitropyridine-4-thiol. These include further studies on its mechanism of action, its potential applications in various fields of research, and its potential use as a therapeutic agent. Additionally, further studies on its toxicity and safety profile are needed to fully understand its potential as a research tool and therapeutic agent.
Conclusion
In conclusion, 3-Nitropyridine-4-thiol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a research tool and therapeutic agent.

Synthesis Methods

The synthesis of 3-Nitropyridine-4-thiol can be achieved through various methods, including the reaction of 3-nitropyridine with thiourea, the reaction of 3-nitropyridine with hydrogen sulfide, and the reaction of 3-nitropyridine with thiocyanate. The most commonly used method is the reaction of 3-nitropyridine with thiourea, which yields 3-Nitropyridine-4-thiol with a high yield and purity.

Scientific Research Applications

3-Nitropyridine-4-thiol has been widely used in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used as a fluorescent probe for the detection of thiols and as a catalyst in various chemical reactions.

properties

IUPAC Name

3-nitro-1H-pyridine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-3-6-2-1-5(4)10/h1-3H,(H,6,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZCQQUTFWNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitropyridine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.